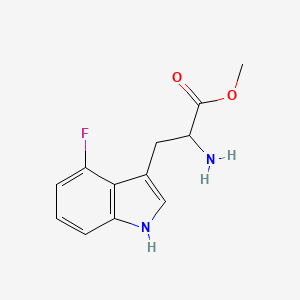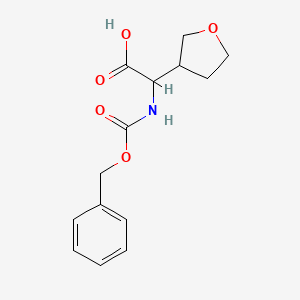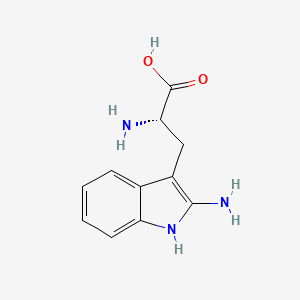
4-(Cyclohexylaminocarbonyl)phenylboronic acid pinacol ester
Übersicht
Beschreibung
4-(Cyclohexylaminocarbonyl)phenylboronic acid pinacol ester is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are used as intermediates in the synthesis of various organic compounds .
Chemical Reactions Analysis
Pinacol boronic esters, including this compound, are involved in various chemical reactions. One such reaction is the catalytic protodeboronation of alkyl boronic esters . This reaction is used in the formal anti-Markovnikov hydromethylation of alkenes .Wissenschaftliche Forschungsanwendungen
Solubility in Organic Solvents
Phenylboronic acids and their derivatives, including pinacol esters, have distinct solubility characteristics in various organic solvents. A study by Leszczyński et al. (2020) analyzed the solubility of phenylboronic acid and its cyclic esters, demonstrating that pinacol esters exhibit better solubility than the parent acid in all tested solvents, including chloroform and hydrocarbons. This improved solubility facilitates their use in chemical synthesis and pharmaceutical formulations (Leszczyński, Hofman, & Sporzyński, 2020).
Polymer Synthesis and Drug Delivery
Phenylboronic acid esters are instrumental in developing novel polymers with specific functionalities. Cui et al. (2017) reported the synthesis of H2O2-cleavable poly(ester-amide)s through Passerini multicomponent polymerization of 4-formylbenzeneboronic acid pinacol ester. These polymers exhibit potential as H2O2-responsive delivery vehicles due to their controlled degradation in response to H2O2, suggesting applications in targeted drug delivery (Cui, Zhang, Du, & Li, 2017).
Hydrolysis and Stability
The hydrolytic stability of phenylboronic pinacol esters is a critical factor for their pharmacological applications. Achilli et al. (2013) explored the hydrolysis susceptibility of these esters, finding that their stability is significantly influenced by the pH, with physiological pH accelerating the hydrolysis rate. This characteristic is vital for designing boron-containing drugs and drug delivery systems (Achilli, Ciana, Fagnoni, Balduini, & Minetti, 2013).
Solid-State Protection and Synthesis
In the realm of organic synthesis, phenylboronic acid and its derivatives serve as protective groups. Kaupp et al. (2003) demonstrated a waste-free, solid-state method for protecting diamines and diols with phenylboronic acid, highlighting the utility of these compounds in simplifying synthesis processes and reducing waste (Kaupp, Naimi-Jamal, & Stepanenko, 2003).
Photophysical Properties
Arylboronic esters, including phenylboronic acid pinacol ester derivatives, exhibit unique photophysical properties. Shoji et al. (2017) discovered that simple arylboronic esters are phosphorescent at room temperature, a finding that challenges the prevailing notion that heavy atoms or carbonyl groups are necessary for phosphorescence. This property opens up new avenues for research into organic light-emitting materials (Shoji et al., 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
Boronic acids and their derivatives are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and other biological targets, which can influence various biochemical pathways .
Mode of Action
This compound is a boronic acid derivative, and boronic acids are known for their role in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process. The boronic acid or its derivative acts as a nucleophile, transferring the organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound may participate, is a key process in synthetic chemistry, particularly in the synthesis of complex organic compounds . The products of this reaction can influence various biochemical pathways depending on their structure and functional groups.
Pharmacokinetics
They can undergo metabolism and are excreted in the urine . The pH of the environment can significantly influence the rate of hydrolysis of boronic pinacol esters .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can significantly influence the rate of hydrolysis of boronic pinacol esters . Additionally, the compound should be stored at a temperature of 2-8°C to maintain its stability .
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BNO3/c1-18(2)19(3,4)24-20(23-18)15-12-10-14(11-13-15)17(22)21-16-8-6-5-7-9-16/h10-13,16H,5-9H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYOLMGXEYLCPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901158033 | |
| Record name | N-Cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901158033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1312815-22-7 | |
| Record name | N-Cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1312815-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901158033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol](/img/structure/B3230872.png)
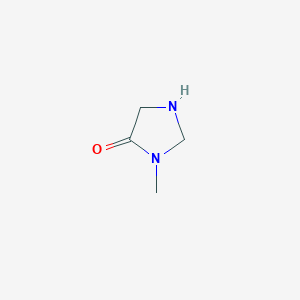
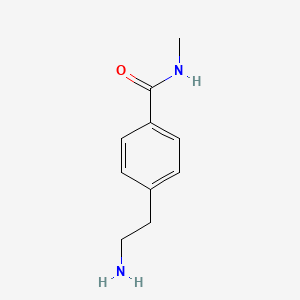
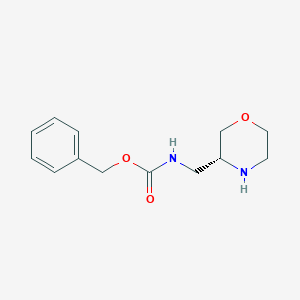

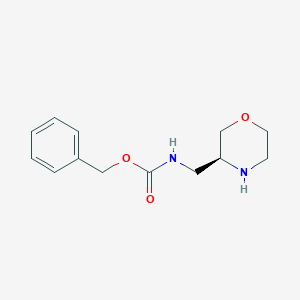

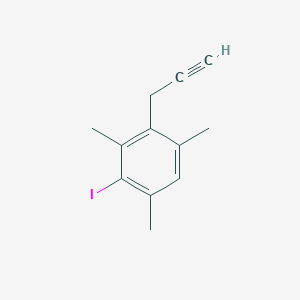
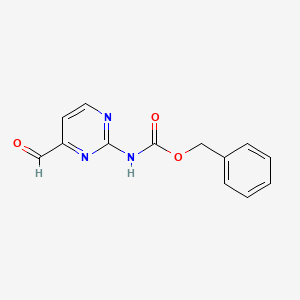
![2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6-oxide](/img/structure/B3230964.png)
![3-Pyrrolidineacetic acid, a-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B3230970.png)
